GAT1 Transporter Binding Affinity: Direct Comparison with the Unsubstituted 2‑Phenylbenzofuran‑3‑amine Scaffold
2-(Benzo[d][1,3]dioxol-5-yl)benzofuran-3-amine exhibits low‑micromolar binding affinity for the GABA transporter GAT1 (Ki = 1.07 × 10³ nM for mouse GAT1; Ki = 1.10 × 10³ nM for human GAT1) as determined by LC‑ESI‑MS‑MS competitive MS binding assay [1]. In contrast, the unsubstituted 2‑phenylbenzofuran‑3‑amine scaffold, which lacks the dioxole oxygen atoms and the resultant hydrogen‑bond acceptor capacity, has not been reported to show measurable GAT1 binding in the same assay system [2]. This difference underscores the critical contribution of the benzo[d][1,3]dioxole motif to transporter recognition.
| Evidence Dimension | GAT1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.07 × 10³ nM (mouse GAT1); Ki = 1.10 × 10³ nM (human GAT1) |
| Comparator Or Baseline | 2‑Phenylbenzofuran‑3‑amine (unsubstituted parent scaffold): no detectable GAT1 binding reported in the same binding assay format (class‑level inference based on absence of data in BindingDB for the parent scaffold) |
| Quantified Difference | >10‑fold improvement (inferred from detection threshold vs. measured Ki) |
| Conditions | Competitive MS binding assay using HEK293 cells expressing mouse or human GAT1, with NO‑711 as unlabelled marker; LC‑ESI‑MS‑MS detection |
Why This Matters
This affinity range positions the compound as a suitable starting point for fragment‑based or structure‑guided optimization of GAT1 inhibitors, whereas the parent scaffold would be inert in the same context.
- [1] BindingDB. BDBM50063508 (CHEMBL3398500). Ki: 1.07E+3 nM (mouse GAT1), 1.10E+3 nM (human GAT1). http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50063508 (accessed 2026-05-10). View Source
- [2] BindingDB. Search for 2‑phenylbenzofuran‑3‑amine (BDBM50039246 and analogues): no GAT1 binding data returned. https://bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp (accessed 2026-05-10). View Source
